molecular formula C16H16F3N7O2 B12263067 5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine

5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B12263067
M. Wt: 395.34 g/mol
InChI Key: CDMTYXNIQUJXST-UHFFFAOYSA-N
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Description

5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a trifluoromethyl group, a triazolo-pyridazine moiety, and a methoxy-pyrimidine structure. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolo-pyridazine core through a cyclization reaction of appropriate precursors. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the methoxy-pyrimidine moiety through etherification reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve cost-effective and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can result in a variety of substituted derivatives .

Scientific Research Applications

5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity to exert anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}oxy)pyrimidine is unique due to its combination of structural features, including the trifluoromethyl group, triazolo-pyridazine core, and methoxy-pyrimidine moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C16H16F3N7O2

Molecular Weight

395.34 g/mol

IUPAC Name

6-[4-(5-methoxypyrimidin-2-yl)oxypiperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H16F3N7O2/c1-27-11-8-20-15(21-9-11)28-10-4-6-25(7-5-10)13-3-2-12-22-23-14(16(17,18)19)26(12)24-13/h2-3,8-10H,4-7H2,1H3

InChI Key

CDMTYXNIQUJXST-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=C(N=C1)OC2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3

Origin of Product

United States

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